molecular formula C7H10ClN B1379596 Hepta-1,6-diyn-4-amine hydrochloride CAS No. 1803605-36-8

Hepta-1,6-diyn-4-amine hydrochloride

Cat. No. B1379596
M. Wt: 143.61 g/mol
InChI Key: QOEPKOFYCGQCON-UHFFFAOYSA-N
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Description

Hepta-1,6-diyn-4-amine hydrochloride is a research chemical with the CAS number 1803605-36-8 . It has a molecular weight of 143.61 g/mol and a molecular formula of C7H10ClN .


Molecular Structure Analysis

The InChI code for Hepta-1,6-diyn-4-amine hydrochloride is 1S/C7H9N.ClH/c1-3-5-7(8)6-4-2;/h1-2,7H,5-6,8H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Hepta-1,6-diyn-4-amine hydrochloride is a powder . The storage temperature and boiling point are not specified .

Scientific Research Applications

  • Summary of the Application: Hepta-1,6-diyn-4-amine hydrochloride has been studied in the context of Bergman cyclization, a chemical reaction that forms aromatic diradicals. This reaction has potential applications in the development of antitumor therapeutics .
  • Methods of Application or Experimental Procedures: The study involved theoretical investigations of several ionic extensions of the fundamental Bergman cyclization, including the electrocyclizations of the hepta-1,6-diyn-4-amine hydrochloride cation . The research utilized the spin-flip formulation of the equation-of-motion coupled cluster theory with single and double substitutions (EOM-SF-CCSD) .
  • Summary of Results or Outcomes: The study found that while the penta-1,4-diyne anion exhibits a large cyclization barrier of +66 kcal mol−1, cyclization of both the hepta-1,6-diyn-4-amine hydrochloride cation and octa-1,7-diyne dication along a previously unreported triplet pathway requires relatively low energy . The researchers also identified significant aromaticity in the triplet diradical products of these two cationic cyclizations .

Safety And Hazards

The safety and hazards associated with Hepta-1,6-diyn-4-amine hydrochloride are not specified in the resources I have .

properties

IUPAC Name

hepta-1,6-diyn-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c1-3-5-7(8)6-4-2;/h1-2,7H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEPKOFYCGQCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hepta-1,6-diyn-4-amine hydrochloride

CAS RN

1803605-36-8
Record name hepta-1,6-diyn-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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